1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE
Overview
Description
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes two pyrazole rings and a piperidinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole core . The sulfonylation of the pyrazole ring is achieved using sulfonyl chlorides under basic conditions . The final step involves the coupling of the sulfonylated pyrazole with the piperidinecarboxamide moiety through amide bond formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of the target enzyme, blocking its activity and thereby exerting its biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE: Similar structure but lacks the piperidinecarboxamide moiety.
1-METHYL-1H-PYRAZOLE-4-SULFONYL CHLORIDE: Contains a sulfonyl chloride group instead of the piperidinecarboxamide moiety.
DIPYRONE: Contains a pyrazole ring but with different substituents and functional groups.
Uniqueness
1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N~3~-{1-METHYL-3-[(METHYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}-3-PIPERIDINECARBOXAMIDE is unique due to its dual pyrazole rings and piperidinecarboxamide moiety, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)sulfonyl-N-[1-methyl-3-(methylcarbamoyl)pyrazol-4-yl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4S/c1-11-14(8-19-23(11)4)29(27,28)24-7-5-6-12(9-24)16(25)20-13-10-22(3)21-15(13)17(26)18-2/h8,10,12H,5-7,9H2,1-4H3,(H,18,26)(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYFRTISYWUMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3C(=O)NC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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